Diphenylmethanesulfonyl chloride

Description

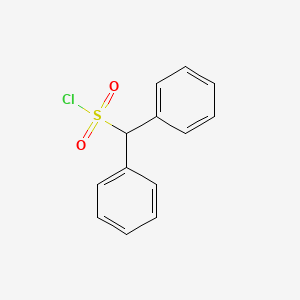

Structure

3D Structure

Properties

IUPAC Name |

diphenylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAUXPDYAQKEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diphenylmethanesulfonyl Chloride and Analogues

Direct Synthesis Approaches and Associated Challenges

The synthesis of diphenylmethanesulfonyl chloride is not as straightforward as that of its simpler alkyl or aryl counterparts. The unique structural feature of the diphenylmethyl (benzhydryl) group introduces specific reactivity and instability.

Standard methods for synthesizing sulfonyl chlorides involve the chlorination of suitable sulfur-containing precursors. researchgate.net For this compound, plausible precursors would include diphenylmethanesulfonic acid or its salts, and diphenylmethanethiol (B1345659).

General methods that could theoretically be adapted include:

Reaction of Sulfonic Acids: The treatment of a sulfonic acid or its corresponding salt with a chlorinating agent is a common route. google.com For instance, chloromethanesulfonyl chloride can be prepared by reacting the sodium salt of chloromethanesulfonic acid with a chlorinating agent in phosphoryl chloride. google.com Similarly, trifluoromethanesulfonyl chloride is synthesized by reacting trifluoromethanesulfonic acid with thionyl chloride in the presence of a catalyst. chemicalbook.com Applying this logic, diphenylmethanesulfonic acid could be treated with reagents like thionyl chloride or phosphoryl chloride to yield the desired sulfonyl chloride.

Oxidative Chlorination: The oxidative chlorination of sulfur compounds like thiols is a widely used technique. researchgate.net This approach typically involves reacting the thiol with chlorine in an aqueous medium. researchgate.net Therefore, diphenylmethanethiol could serve as a starting material for such a transformation.

A primary challenge in the synthesis of this compound is its inherent instability. The bond between the sulfur atom and the benzhydrylic carbon is particularly weak. This lability is due to the high stability of the potential diphenylmethyl carbocation that would be formed upon cleavage. This stability facilitates elimination or solvolysis reactions, making the isolation of the pure sulfonyl chloride difficult.

A related study showed that treating various arylmethanesulfonyl chlorides with a base like triethylamine (B128534) leads to the formation of stilbenes, which are products of elimination. researchgate.net This suggests that this compound would be highly prone to eliminating HCl and SO2 to form tetraphenylethylene, especially under basic or heated conditions. Furthermore, the presence of water during synthesis or workup can lead to rapid hydrolysis back to the corresponding sulfonic acid, a common issue for many sulfonyl chlorides. acs.org

During the synthesis of this compound, several side reactions can compete with the desired transformation, leading to a mixture of products.

If diphenylmethane (B89790) were used as a starting material for a direct chlorosulfonation reaction, electrophilic attack could occur at the central carbon atom in addition to the aromatic rings. This could lead to the formation of benzhydryl chloride as a significant byproduct. The synthesis of diphenylmethane itself can be achieved via the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride, highlighting the reactivity of the central carbon under similar acidic conditions. chemicalbook.com

Once formed, benzhydryl chloride can undergo further reactions under acidic conditions, complicating the product mixture. For example, reacting benzhydryl chloride with aluminum chloride in dichloromethane (B109758) results in a complex mixture containing benzophenone, diphenylmethane, triphenylmethane, and various polyphenylated ethanes. researchgate.net This illustrates the potential for extensive side product formation, making the isolation of pure this compound exceptionally challenging.

Synthesis of Related Sulfonyl Chlorides for Comparative Studies

The synthesis of other sulfonyl chlorides, which lack the unstable benzhydryl group, is well-established and provides a useful comparison.

Alkanesulfonyl chlorides are important industrial intermediates. google.com Various methods for their synthesis have been developed to be efficient and environmentally conscious. organic-chemistry.org

A prominent method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are easily prepared from alkyl halides and thiourea. organic-chemistry.org This approach uses accessible reagents like bleach or N-chlorosuccinimide (NCS) and provides high yields without the need for chromatographic purification. organic-chemistry.org Another industrial process involves the continuous reaction of a dialkyl disulfide with chlorine in an aqueous emulsion to produce the corresponding alkanesulfonyl chloride. google.com A more direct, albeit specific, method is the selective transformation of methane (B114726) into methanesulfonyl chloride at low temperatures using sulfuryl chloride in the presence of a radical initiator. rsc.org

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Chlorosulfonation | S-Alkyl isothiourea salts | Bleach, NaClO2, N-chlorosuccinimide (NCS) | Environmentally friendly, high yields, simple purification. | organic-chemistry.org |

| Oxidative Chlorination | Dialkyl disulfide | Chlorine, Water | Continuous industrial process. | google.com |

| Direct Chlorosulfonation | Methane | Sulfuryl chloride (SO2Cl2), Radical initiator | Selective, low-temperature transformation of methane. | rsc.org |

| From Thiols | Alkanethiols | Aqueous chlorine | A traditional and well-known method. | researchgate.net |

Arenesulfonyl chlorides are fundamental precursors for a vast array of compounds, including pharmaceuticals and agrochemicals. nih.gov Their synthesis has been extensively studied, leading to several reliable methods.

The most direct route is the electrophilic aromatic chlorosulfonation , typically using chlorosulfonic acid as the reagent. mdpi.com While effective, this method can be harsh. An alternative is the Sandmeyer-type reaction , which converts anilines into arenesulfonyl chlorides. nih.gov This involves diazotization of the aniline (B41778) followed by a copper-catalyzed reaction with sulfur dioxide. acs.orgnih.gov Modern variations of this approach utilize photocatalysis to achieve the transformation under milder conditions. acs.orgnih.gov Additionally, arenesulfonic acids or their salts can be converted to arenesulfonyl chlorides using various chlorinating agents such as thionyl chloride or phosphoryl chloride. google.com

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Chlorosulfonation | Arene (e.g., Benzene) | Chlorosulfonic acid (ClSO3H) | Direct, widely used electrophilic substitution. | mdpi.com |

| Sandmeyer-type Reaction | Arenediazonium salts (from Anilines) | SO2, Copper catalyst (e.g., CuCl) | Classic method for converting amines to sulfonyl chlorides. | acs.orgnih.gov |

| From Sulfonic Acids | Arenesulfonic acid or its salt | Thionyl chloride (SOCl2), Phosphoryl chloride (POCl3) | Conversion of pre-formed sulfonic acids. | google.com |

| Photocatalytic Synthesis | Arenediazonium salts or S-Arylthioacetates | Photocatalyst (e.g., K-PHI), Light | Milder, sustainable alternative to traditional methods. | acs.orgnih.govnih.gov |

Sulfamoyl Chlorides

The direct synthesis of carbon-centered sulfonyl chlorides, such as this compound (Ph₂CHSO₂Cl), from sulfamoyl chloride (H₂NSO₂Cl) or its N-substituted analogues (R₂NSO₂Cl) is not a standard or documented transformation in chemical literature. The typical reactivity of a sulfamoyl chloride involves nucleophilic substitution at the sulfur atom, where the chloride is displaced to form sulfonamides or related derivatives. For instance, the reaction of a sulfamoyl chloride with an amine yields a sulfamide (B24259), and their primary utility is as precursors to these sulfamide structures. organic-chemistry.orggoogle.com

The synthesis of sulfamoyl chlorides is well-established, often involving the reaction of an amine with chlorosulfonyl isocyanate, which generates the corresponding N-substituted sulfamoyl chloride that is typically used in situ without isolation. google.com However, the conversion of the N-S bond in a sulfamoyl chloride to a C-S bond, which would be required to form a sulfonyl chloride like this compound, is not a conventional synthetic route.

Chlorosulfate (B8482658) Esters

A viable method for the synthesis of sulfonyl chlorides involves the reaction of aryl chlorosulfate esters with organozinc reagents. acs.orgmit.edu This methodology provides access to aryl and heteroaryl sulfonyl chlorides, which are valuable intermediates for sulfonamides and other sulfur-containing compounds. nih.gov The key reagent in this transformation is an easily prepared and stable aryl chlorosulfate, such as 2,4,6-trichlorophenyl chlorosulfate (TCPC). acs.orgmit.edu

The general mechanism involves the reaction of an organozinc halide with the aryl chlorosulfate. In this process, the organozinc reagent selectively displaces the aryloxy group rather than the chloride on the sulfonyl center. This generates the desired sulfonyl chloride intermediate, which can be trapped in situ by an amine to form a sulfonamide. acs.orgmit.edu For less electron-rich aryl- and heteroarylzinc reagents, this reaction pathway leads directly to the corresponding sulfonyl chlorides. acs.orgmit.edu

This synthetic strategy could be applied to the synthesis of this compound by utilizing a diphenylmethylzinc halide as the organometallic partner.

Research Findings:

Studies have demonstrated that 2,4,6-trichlorophenyl chlorosulfate (TCPC) is an effective electrophile for these transformations. The reaction with less electron-rich organozinc reagents proceeds to the sulfonyl chloride, as demonstrated by the reaction of 2-thienylzinc bromide with TCPC, which afforded thiophene-2-sulfonyl chloride. acs.orgmit.edu In contrast, more electron-rich 2-pyridylzinc reagents react with TCPC to yield stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can serve as bench-stable surrogates for the highly unstable pyridine-2-sulfonyl chlorides. acs.orgmit.edu

The table below summarizes the synthesis of various sulfonamides from the corresponding sulfonyl chlorides generated in situ using TCPC and different organozinc reagents, illustrating the scope of this methodology for preparing analogues.

| Organozinc Reagent | Amine | Product (Sulfonamide) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Thienylzinc bromide | Dimethylamine | N,N-Dimethylthiophene-2-sulfonamide | 65 | acs.org, mit.edu |

| Phenylzinc chloride | Pyrrolidine | 1-(Phenylsulfonyl)pyrrolidine | 72 | acs.org, mit.edu |

| 4-Fluorophenylzinc chloride | Morpholine | 4-((4-Fluorophenyl)sulfonyl)morpholine | 77 | acs.org, mit.edu |

| 3-Methoxyphenylzinc chloride | Benzylamine | N-Benzyl-3-methoxybenzenesulfonamide | 80 | acs.org, mit.edu |

| Benzo[b]thiophen-2-ylzinc chloride | Piperidine | 1-(Benzo[b]thiophene-2-sulfonyl)piperidine | 67 | acs.org, mit.edu |

Mechanistic Investigations of Diphenylmethanesulfonyl Chloride Reactivity

Solvolysis Reactions and Kinetics

Solvolysis is a type of nucleophilic substitution or elimination reaction where the nucleophile is a solvent molecule. wikipedia.org The study of the solvolysis of diphenylmethanesulfonyl chloride provides crucial insights into its reactivity and the factors that govern its reaction mechanisms.

Elucidation of Reaction Pathways (S_N1 vs. S_N2 Mechanisms)

The solvolysis of sulfonyl chlorides can proceed through a spectrum of mechanisms, ranging from a unimolecular S_N1 pathway, which involves the formation of a carbocation intermediate, to a bimolecular S_N2 pathway, which is a concerted process. masterorganicchemistry.comyoutube.com The distinction between these pathways is often not absolute, and many reactions exhibit borderline behavior. nih.gov

In the case of this compound, the reaction mechanism is believed to be predominantly S_N2 in character, though it may exhibit some S_N1 characteristics depending on the solvent. nih.gov This is in contrast to substrates that readily form stable carbocations and favor an S_N1 pathway. masterorganicchemistry.com The S_N2 mechanism involves a direct attack by the solvent on the sulfur atom, leading to a transition state where the solvent is forming a new bond as the chloride ion is leaving. beilstein-journals.org

Role of Intermediate Carbocations (e.g., Diphenylmethyl Cation)

While the primary mechanism for this compound solvolysis is considered to be S_N2, the potential involvement of a diphenylmethyl cation as an intermediate cannot be entirely dismissed, especially in highly ionizing solvents. nih.gov The stability of the diphenylmethyl cation, being a secondary benzylic carbocation, is significant and could favor a pathway with some S_N1 character. libretexts.org However, the high energy required to form a sulfonyl cation suggests that an S_N1 mechanism involving this intermediate is less likely. nih.gov The reaction is more accurately described as a continuum between the S_N1 and S_N2 extremes, with the exact position on this spectrum being influenced by the solvent and other reaction conditions. nih.gov

Application of the Extended Grunwald–Winstein Equation in Solvolysis Studies

The extended Grunwald-Winstein equation is a powerful tool for investigating solvolysis reaction mechanisms. beilstein-journals.org It relates the rate of solvolysis to the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water). wikipedia.org

l is the sensitivity of the substrate to solvent nucleophilicity.

m is the sensitivity of the substrate to solvent ionizing power. niu.edu

For the solvolysis of various sulfonyl chlorides, the l and m values provide insight into the nature of the transition state. beilstein-journals.org A high 'm' value (close to 1.0) is indicative of a mechanism with significant S_N1 character, while a significant 'l' value suggests a mechanism with a considerable S_N2 component. wikipedia.org For instance, the solvolysis of 4-(chlorosulfonyl)biphenyl yielded l and m values of 0.60 and 0.47, respectively, suggesting an S_N2 pathway with some ionization character. koreascience.kr In contrast, benzenesulfonyl chloride has l and m values of 1.10 and 0.61, respectively, indicating a more dissociative S_N2 mechanism. koreascience.kr

| Compound | l value | m value | Proposed Mechanism |

|---|---|---|---|

| 4-(Chlorosulfonyl)biphenyl | 0.60 | 0.47 | S_N2 with some ionization character |

| Benzenesulfonyl chloride | 1.10 | 0.61 | Dissociative S_N2 |

Kinetic Solvent Isotope Effects in Reaction Mechanisms

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protic solvent (like H₂O) and its deuterated counterpart (D₂O), provide valuable information about the transition state. chem-station.com For sulfonyl chloride solvolysis, the KSIE (k_H₂O/k_D₂O) can help distinguish between different mechanisms. A KSIE value greater than 1 suggests that a proton transfer is involved in the rate-determining step, often indicating general base catalysis by a solvent molecule in an S_N2 reaction. koreascience.kr For example, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride show KSIE values around 1.56 at 20 °C, which is higher than that for typical alkyl chloride hydrolysis (1.20-1.25), suggesting more bond breaking at the transition state for the sulfonyl chlorides. nih.gov The KSIE for 4-(chlorosulfonyl)biphenyl was found to be 1.26, consistent with a bimolecular mechanism. koreascience.kr

Comparison with Other Sulfonyl Halide Solvolysis Mechanisms (e.g., 1-Adamantanesulfonyl Chloride, Benzenesulfonyl Chloride)

Comparing the solvolysis of this compound with other sulfonyl chlorides highlights the influence of the organic substituent on the reaction mechanism.

Benzenesulfonyl Chloride: As mentioned earlier, the solvolysis of benzenesulfonyl chloride is considered to proceed via a dissociative S_N2 mechanism. koreascience.kr The aromatic ring influences the electronic properties of the sulfonyl group, affecting its reactivity. nih.gov

1-Adamantanesulfonyl Chloride: The bulky and rigid adamantyl group sterically hinders backside attack, which is characteristic of the S_N2 mechanism. This steric hindrance would likely disfavor a pure S_N2 pathway. However, the formation of a primary-like sulfonyl cation is also energetically unfavorable. nih.gov Therefore, the mechanism for 1-adamantanesulfonyl chloride is complex and likely falls within the S_N1-S_N2 borderline. researchgate.net

The reactivity of this compound lies somewhere between these examples, with the phenyl groups providing electronic stabilization that can support some carbocationic character, but not to the extent that would lead to a pure S_N1 mechanism. nih.gov

Heterolytic Bond-Dissociation Energies in Sulfonyl Chlorides

Heterolytic bond dissociation involves the cleavage of a covalent bond where one fragment retains both electrons. iupac.org The energy required for this process is the heterolytic bond-dissociation energy. Sulfonyl chlorides generally possess high heterolytic bond-dissociation energies for the S-Cl bond, which makes the formation of a sulfonyl cation (RSO₂⁺) energetically unfavorable under typical solvolytic conditions. nih.gov This high energy barrier for cation formation is a key reason why a pure S_N1 mechanism is generally not favored for most sulfonyl chlorides, including this compound. nih.gov Computational studies on related sulfur-containing cations have shown that the favorability of heterolytic versus homolytic cleavage can depend on the substituents. arxiv.orgosti.gov

Desulfonylation Pathways

The cleavage of the carbon-sulfur bond in this compound, known as desulfonylation, can proceed through distinct mechanistic routes, primarily categorized as radical-chain and non-chain processes.

The desulfonylation of this compound can be initiated by radicals, leading to a self-propagating chain reaction. This pathway is particularly relevant under conditions of photolysis or in the presence of radical initiators. The mechanism involves the initial homolytic cleavage of the C-S bond, generating a diphenylmethyl radical and a sulfonyl chloride radical.

Research has shown that the decomposition of arylmethanesulfonyl chlorides, including this compound, can be induced by radical initiators. The process is understood to proceed through the following key steps:

Initiation: A radical initiator (In•) abstracts a hydrogen atom from the diphenylmethane (B89790) moiety, or the weak C-S bond cleaves under thermal or photochemical influence.

Propagation: The resulting diphenylmethyl radical can then participate in a chain reaction. For instance, it can abstract a chlorine atom from another molecule of this compound, yielding diphenylmethyl chloride and a sulfonyl radical. This sulfonyl radical can then lose sulfur dioxide to generate another diphenylmethyl radical, thus propagating the chain.

Termination: The chain reaction is terminated by the combination of two radical species, for example, the dimerization of two diphenylmethyl radicals to form 1,1,2,2-tetraphenylethane.

In the absence of radical initiators, this compound can undergo thermal decomposition through non-chain mechanisms. These pathways typically involve unimolecular decomposition where the molecule breaks down without a propagating chain carrier. The primary products of such thermal decomposition are often diphenylmethane and sulfur dioxide. The reaction is believed to proceed through a concerted mechanism or via a short-lived ion pair intermediate. The kinetics of these decompositions often follow a first-order rate law, which is characteristic of unimolecular processes.

Electrophilic Reactivity Studies

The sulfur atom in the sulfonyl chloride group of this compound is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it. Consequently, it is susceptible to attack by a wide range of nucleophiles.

However, the reactivity of this compound in nucleophilic substitution reactions is modulated by the bulky diphenylmethyl group. This steric hindrance can slow down the rate of reaction compared to less hindered sulfonyl chlorides. Common nucleophilic substitution reactions include:

Hydrolysis: Reaction with water to form the corresponding sulfonic acid.

Alcoholysis: Reaction with alcohols in the presence of a base to yield sulfonate esters.

Aminolysis: Reaction with primary or secondary amines to produce sulfonamides.

These reactions are fundamental in synthetic organic chemistry for the introduction of the diphenylmethanesulfonyl group onto various molecules.

Reactions Involving Sulfene (B1252967) Intermediates (e.g., Diphenylsulfene Formation)

One of the most significant aspects of the reactivity of this compound is its ability to act as a precursor to the highly reactive intermediate, diphenylsulfene (Ph₂C=SO₂). This transformation is typically achieved by treating the sulfonyl chloride with a strong base, such as a tertiary amine (e.g., triethylamine).

The mechanism of sulfene formation is an elimination reaction. The base abstracts the acidic proton from the carbon atom adjacent to the sulfonyl group, leading to the formation of a carbanion. This is followed by the rapid expulsion of the chloride ion to generate the sulfene intermediate.

Once formed, diphenylsulfene is extremely reactive and will readily undergo cycloaddition reactions with a variety of trapping agents. For instance, it can react with enamines to form four-membered thietane (B1214591) 1,1-dioxide rings. The trapping of diphenylsulfene with various electrophiles and nucleophiles serves as strong evidence for its transient existence. The study of these trapping reactions has been instrumental in understanding the chemistry of sulfenes.

Advanced Spectroscopic and Computational Analysis for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In diphenylmethanesulfonyl chloride, the spectrum is expected to show distinct signals for the methine proton and the aromatic protons of the two phenyl rings.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methine Proton (CH) | 5.0 - 6.0 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For this compound, distinct signals are expected for the methine carbon, the carbons of the two phenyl rings, and any potential carbonyl carbons if impurities are present.

The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom. Aromatic carbons typically resonate in the range of 125-150 ppm. libretexts.org The methine carbon, being attached to the electron-withdrawing sulfonyl chloride group and two phenyl groups, would likely appear at a downfield chemical shift.

Specific ¹³C NMR data for this compound requires experimental determination. The following table provides a generalized expectation of the chemical shift regions based on typical values for similar functional groups. libretexts.org

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C₆H₅) | 125 - 150 |

| Methine Carbon (CH) | 60 - 80 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for establishing atomic connectivity and spatial relationships within a molecule. mnstate.eduslideshare.netlibretexts.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other, typically through two or three bonds. mnstate.edulibretexts.org In this compound, a COSY spectrum would show correlations between adjacent protons on the phenyl rings, helping to assign the complex multiplets in the aromatic region. The methine proton, being a singlet, would not show any cross-peaks in a COSY spectrum unless there is long-range coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgresearchgate.netpbsiddhartha.ac.in NOESY is particularly useful for determining the stereochemistry and preferred conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the methine proton and specific protons on the phenyl rings, providing insight into the rotational orientation of the phenyl groups relative to the rest of the molecule.

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and conformational changes. copernicus.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes when they occur on the NMR timescale (typically milliseconds to microseconds). copernicus.org

For this compound, hindered rotation around the C-S bond or the C-C bonds connecting the phenyl groups to the methine carbon could lead to the existence of different conformers. If the energy barrier to interconversion between these conformers is high enough, separate signals for each conformer might be observed at low temperatures. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for these conformational processes. copernicus.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. kobv.de This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would confirm its molecular formula by providing a very precise mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for organosulfur compounds often involve the cleavage of the carbon-sulfur and sulfur-chlorine bonds. The stability of the resulting fragments, such as the diphenylmethyl cation, would influence the observed fragmentation pattern. nih.govresearchgate.net

While specific HRMS fragmentation data for this compound is not detailed in the provided search results, a general fragmentation pattern can be predicted based on the known stability of carbocations and the nature of the sulfonyl chloride group.

Predicted Fragmentation of this compound:

| Fragment Ion | Proposed Structure | Significance |

| [(C₆H₅)₂CH]⁺ | Diphenylmethyl cation | A very stable carbocation, likely a prominent peak. |

| [SO₂Cl]⁺ | Sulfonyl chloride cation | Represents the loss of the diphenylmethyl group. |

| [C₆H₅]⁺ | Phenyl cation | Resulting from further fragmentation of the diphenylmethyl cation. |

Interpretation of Fragmentation Patterns

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) which can then undergo fragmentation. chemguide.co.ukuni-saarland.de The stability of the resulting fragments is a key factor in determining the observed fragmentation pattern, with more stable ions appearing as more intense peaks in the mass spectrum. chemguide.co.uklibretexts.org

For sulfonyl chlorides, fragmentation often involves the cleavage of the C-S and S-Cl bonds. The fragmentation of this compound would be expected to yield several characteristic ions. The stability of carbocations plays a significant role, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary ones. libretexts.org The presence of aromatic rings also influences fragmentation, as they can stabilize radical cations. libretexts.org

A plausible fragmentation pathway for this compound would involve the initial loss of a chlorine radical to form the diphenylmethanesulfonyl cation. Subsequent fragmentation could involve the loss of sulfur dioxide (SO2), a common fragmentation pathway for sulfonyl compounds, to yield the diphenylmethyl cation. The diphenylmethyl cation is relatively stable due to the delocalization of the positive charge over the two phenyl rings. Further fragmentation of the phenyl groups can also occur.

A general representation of the fragmentation process is shown below:

| Initial Species | Fragmentation Step | Resulting Ion | Neutral Loss |

|---|---|---|---|

| [C₁₃H₁₁ClO₂S]⁺• (Molecular Ion) | Loss of Cl• | [C₁₃H₁₁O₂S]⁺ | Cl• |

| [C₁₃H₁₁O₂S]⁺ | Loss of SO₂ | [C₁₃H₁₁]⁺ | SO₂ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would be due to the sulfonyl chloride (-SO₂Cl) group and the aromatic rings. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group typically appear as two strong bands in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The S-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum.

The presence of the phenyl groups would be indicated by several characteristic absorptions. These include C-H stretching vibrations from the aromatic rings, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region.

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂Cl | Asymmetric S=O Stretch | ~1370-1400 |

| -SO₂Cl | Symmetric S=O Stretch | ~1180-1190 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | ~1400-1600 |

| S-Cl | Stretch | Lower frequency region |

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound would be influenced by intermolecular interactions, such as dipole-dipole interactions arising from the polar sulfonyl chloride group and van der Waals forces between the phenyl rings. The conformation of the diphenylmethyl group, specifically the torsion angles between the phenyl rings and the C-S bond, would be a key feature determined by X-ray crystallography.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are invaluable for gaining deeper insights into the electronic structure, bonding, and reactivity of molecules. These approaches complement experimental data and can be used to predict properties and model chemical processes.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electronic structure and bonding in this compound. These calculations can determine the distribution of electron density, the nature of the molecular orbitals, and the partial charges on the atoms.

For this compound, DFT calculations would likely show a significant polarization of the S-Cl and S=O bonds, with the sulfur atom carrying a partial positive charge and the oxygen and chlorine atoms carrying partial negative charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, providing insights into the molecule's reactivity. The HOMO is likely to be located on the phenyl rings, while the LUMO is expected to be centered on the sulfonyl chloride group, particularly the antibonding σ* orbital of the S-Cl bond.

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify the transition state structures and determine the activation energies.

For nucleophilic substitution reactions at the sulfonyl sulfur, computational studies on related arenesulfonyl chlorides have suggested that the reaction can proceed through either a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism, depending on the nucleophile and the substituents on the aromatic ring. mdpi.com DFT calculations can be used to model the geometries of the transition states and any intermediates involved in these reactions. For example, in a reaction with a nucleophile, the calculations could help to distinguish between a trigonal bipyramidal transition state (for an Sₙ2 mechanism) and a trigonal bipyramidal intermediate (for an addition-elimination mechanism).

Theoretical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, it is possible to calculate its IR spectrum. The calculated vibrational frequencies and intensities can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands.

Similarly, NMR chemical shifts can be calculated using quantum mechanical methods. These calculated chemical shifts can be a valuable tool in the interpretation of the experimental ¹H and ¹³C NMR spectra of this compound, helping to assign the signals to specific atoms in the molecule.

Derivatives and Analogs of Diphenylmethanesulfonyl Chloride in Specialized Synthesis

Synthesis and Characterization of Substituted Diphenylmethanesulfonyl Compounds

The synthesis of substituted diphenylmethanesulfonyl compounds typically involves multi-step processes. The foundational diphenylmethane (B89790) structure can be first subjected to electrophilic aromatic substitution reactions to introduce various functional groups onto the phenyl rings. Common substitutions include nitration, halogenation, or Friedel-Crafts alkylation or acylation. Following the introduction of these substituents, the resulting substituted diphenylmethane can undergo chlorosulfonation, typically using chlorosulfonic acid, to install the sulfonyl chloride moiety.

Alternatively, the sulfonyl chloride group can be introduced first, and subsequent reactions can be performed on the aromatic rings, although the strongly deactivating nature of the sulfonyl chloride group can make further electrophilic substitution challenging, often directing incoming groups to the meta position.

Table 1: Potential Substituted Diphenylmethanesulfonyl Compounds and Synthesis Precursors

| Substituent Group | Position of Substitution | Potential Precursor |

| Nitro (-NO₂) | 4,4'- | 4,4'-Dinitrodiphenylmethane |

| Chloro (-Cl) | 4,4'- | 4,4'-Dichlorodiphenylmethane |

| Methyl (-CH₃) | 4,4'- | 4,4'-Dimethyldiphenylmethane |

| Methoxy (-OCH₃) | 4,4'- | 4,4'-Dimethoxydiphenylmethane |

Sulfonyl Diazomethane (B1218177) Derivatives (e.g., Bis(diphenylmethanesulfonyl)diazomethane)

Sulfonyl diazomethane derivatives, particularly bis(sulfonyl)diazomethanes, are a significant class of compounds known for their applications as photoacid generators. While specific data on bis(diphenylmethanesulfonyl)diazomethane is limited, the synthesis and properties can be understood from well-studied analogs such as bis(cyclohexylsulfonyl)diazomethane (B145175) and bis(p-toluenesulfonyl)diazomethane. alfachemic.comgoogle.com

The synthesis generally involves a two-step process. First, the corresponding sulfonylmethane is prepared. For an analog like bis(cyclohexylsulfonyl)methane, this can be achieved by reacting cyclohexylthiol with methylene (B1212753) chloride in the presence of a base, followed by oxidation with hydrogen peroxide. google.com The second step is a diazo-transfer reaction, where the bis(sulfonyl)methane is treated with a diazo transfer agent, such as p-toluenesulfonyl azide, in the presence of a base like sodium hydroxide, to yield the bis(sulfonyl)diazomethane product. google.com

Table 2: Examples of Bis(sulfonyl)diazomethane Photoacid Generators

| Compound Name | CAS Number | Molecular Weight |

| Bis(cyclohexylsulfonyl)diazomethane | 138529-81-4 | 334.45 |

| Bis(tert-butylsulfonyl)diazomethane | 138529-84-7 | 282.38 |

| Bis(p-toluenesulfonyl)diazomethane | 14159-45-6 | 350.41 |

Data sourced from Alfa Chemistry and Fujifilm Wako Chemicals. alfachemic.comfujifilm.com

Bis(sulfonyl)diazomethane compounds function as non-ionic photoacid generators (PAGs). fujifilm.com PAGs are critical components in chemically amplified photoresists, which are used extensively in microlithography. google.com Upon exposure to deep UV radiation (such as from a KrF excimer laser at 248 nm), the diazomethane moiety undergoes photolysis. This process involves the cleavage of the C-N₂ bond and the expulsion of a nitrogen molecule. fujifilm.com The resulting sulfonyl carbene intermediate undergoes a Wolff rearrangement, which ultimately leads to the formation of a strong Brønsted acid. fujifilm.com This photogenerated acid then acts as a catalyst in the surrounding polymer matrix of the photoresist. fujifilm.com

The primary application of these PAGs is in high-resolution photolithography for the manufacturing of integrated circuits. google.com In a chemically amplified positive-tone photoresist, the resin is initially insoluble in an aqueous alkaline developer due to the presence of acid-labile protecting groups. The strong acid generated by the PAG upon exposure to light catalyzes the cleavage of these protecting groups during a post-exposure bake step. fujifilm.com This deprotection reaction renders the exposed regions of the resist soluble in the developer, allowing for the creation of a positive-tone pattern. fujifilm.com The use of such PAGs allows for high sensitivity and resolution, enabling the fabrication of fine submicron patterns required for modern electronic devices. google.com

Sulfonylamides and Sulfonate Esters Derived from Diphenylmethanesulfonyl Chloride

This compound serves as a key electrophile for the synthesis of sulfonylamides and sulfonate esters. eurjchem.comnih.gov These reactions proceed via nucleophilic substitution at the sulfonyl sulfur atom.

Sulfonylamides are formed by the reaction of this compound with primary or secondary amines. nih.govresearchgate.net The reaction is typically carried out in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct. nih.gov The lone pair of the amine nitrogen acts as the nucleophile, attacking the sulfur atom and displacing the chloride. This method is versatile and can be used with a wide range of aliphatic and aromatic amines to produce a diverse library of sulfonamides. nih.gov

Sulfonate esters are synthesized by reacting this compound with alcohols or phenols. eurjchem.comperiodicchemistry.com Similar to sulfonamide formation, this reaction is usually performed in the presence of a non-nucleophilic base to scavenge the generated HCl. periodicchemistry.com The oxygen atom of the hydroxyl group attacks the sulfonyl sulfur, leading to the formation of a sulfonate ester and a chloride salt. periodicchemistry.com Converting an alcohol to a sulfonate ester transforms the hydroxyl group from a poor leaving group into a good one, making it a common strategy in organic synthesis to activate alcohols for subsequent substitution or elimination reactions. periodicchemistry.com

Table 3: General Reactions of this compound

| Derivative Class | Nucleophile | General Reaction |

| Sulfonylamide | Primary/Secondary Amine (R₂NH) | (C₆H₅)₂CHSO₂Cl + 2 R₂NH → (C₆H₅)₂CHSO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Sulfonate Ester | Alcohol/Phenol (R'OH) | (C₆H₅)₂CHSO₂Cl + R'OH + Base → (C₆H₅)₂CHSO₂OR' + Base·HCl |

Comparative Studies with Structurally Related Sulfonyl Halides

The reactivity and physical properties of this compound can be understood by comparing it with other sulfonyl halides, such as sulfonyl fluorides. The nature of the halogen atom directly bonded to the sulfonyl group significantly influences the compound's stability, reactivity, and intermolecular interactions.

The stability of sulfonyl halides generally decreases down the halogen group: RSO₂F > RSO₂Cl > RSO₂Br > RSO₂I. wikipedia.org Sulfonyl fluorides are known to be more thermally and chemically robust compared to their chloride counterparts. nih.gov This increased stability is attributed to the strong S-F bond. Consequently, sulfonyl fluorides are more resistant to hydrolysis and exhibit more selective reactivity with nucleophiles than sulfonyl chlorides. nih.gov

In competitive reactions, sulfonyl chlorides are found to be significantly more reactive than sulfonyl fluorides toward nucleophiles like amines. nih.gov This higher reactivity makes sulfonyl chlorides more common reagents for the routine synthesis of sulfonamides and sulfonate esters, where rapid and complete reaction is desired.

Crystallographic and computational studies reveal differences in non-covalent interactions. For instance, in a comparative study of a heteroaryl sulfonyl chloride and its corresponding fluoride (B91410), the sulfonyl chloride's chlorine atom was observed to participate in more and shorter hydrogen bond interactions compared to the fluorine atom. nih.gov However, the sulfonyl oxygens in both types of molecules show comparable interactions. nih.gov These subtle differences in intermolecular forces can influence the crystal packing and ultimately the material properties of the compounds.

Table 4: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides

| Property | Sulfonyl Fluoride (RSO₂F) | Sulfonyl Chloride (RSO₂Cl) |

| Reactivity | Less reactive, more selective nih.gov | More reactive, common sulfonating agent nih.gov |

| Stability | More thermally and chemically stable nih.gov | Less stable than fluoride analog nih.gov |

| S-X Bond Strength | Stronger | Weaker |

| Hydrolysis | Resistant nih.gov | Readily hydrolyzes wikipedia.org |

| H-Bonding (Halogen) | Weak or absent nih.gov | Forms observable H-bonds nih.gov |

Emerging Research Frontiers for this compound: A Future Perspective

This compound, a molecule of significant academic interest, is at the forefront of emerging research aimed at unlocking its full potential in synthetic and materials chemistry. While the foundational chemistry of this compound is established, ongoing research is focused on developing more efficient synthetic methodologies, exploring its catalytic applications, and designing novel functional materials. This article delves into the key emerging research directions and the future outlook for this compound, highlighting the innovative strategies being pursued to harness its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing diphenylmethanesulfonyl chloride derivatives via nucleophilic substitution?

- Methodological Answer : The synthesis typically involves reacting this compound with nucleophiles (e.g., amines, alcohols) under anhydrous conditions. Key parameters include:

-

Solvent choice : Dichloromethane or toluene for enhanced solubility and minimized side reactions .

-

Temperature : Room temperature to 50°C, depending on nucleophile reactivity.

-

Catalysts : No catalyst required, but stoichiometric bases (e.g., triethylamine) neutralize HCl byproducts .

-

Example : Reaction with primary amines yields sulfonamides with >80% efficiency in dichloromethane at 25°C .

Table 1: Reaction Optimization Parameters

Parameter Optimal Range Impact on Yield Solvent Dichloromethane High solubility Temperature 25–50°C Avoids decomposition Base Triethylamine (1.2 eq) Neutralizes HCl

Q. How can researchers confirm the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent integration and absence of impurities. For example, the sulfonyl chloride group shows characteristic Cl splitting in H NMR .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for sulfonamides) .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate for:

- Sulfonamide synthesis : Antibacterial agents via nucleophilic substitution with amines (e.g., trimethoprim analogs) .

- Protease inhibitors : Functionalization of active sites through sulfonate ester formation .

- Bioconjugation : Labeling biomolecules (e.g., antibodies) via sulfonyl chloride-thiol reactions .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in this compound reactions with sterically hindered nucleophiles?

- Methodological Answer : Contradictions often arise from steric effects or solvent polarity. Strategies include:

-

Kinetic vs. Thermodynamic Control : Use low temperatures (−20°C) to favor kinetic products in bulky nucleophile reactions .

-

Solvent Screening : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

-

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in crowded systems .

Example : Reaction with 2,6-dimethylaniline in DMF at −20°C yields 85% sulfonamide, whereas toluene at 25°C results in <50% yield due to steric hindrance .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer : Decomposition via hydrolysis or oxidation is minimized by:

- Storage Conditions : Under inert gas (argon) at −20°C in amber vials .

- Stabilizers : Add desiccants (molecular sieves) to absorb moisture .

- Purity Monitoring : Periodic FT-IR analysis to detect sulfonic acid byproducts (broad O-H stretch at 2500–3300 cm) .

Q. How can this compound be utilized in stereoselective synthesis?

- Methodological Answer : The sulfonyl group acts as a chiral auxiliary in asymmetric reactions:

-

Chiral Amine Coupling : Use enantiopure amines (e.g., (R)-1-phenylethylamine) to form diastereomeric sulfonamides, separable via crystallization .

-

Catalytic Asymmetric Sulfonylation : Employ chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective synthesis .

Table 2: Stereoselective Reaction Outcomes

Catalyst Enantiomeric Excess (ee) Yield BINOL-phosphate 92% 75% No catalyst 0% 85%

Q. What analytical techniques resolve conflicting data in reaction mechanism studies?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.